molecular formula C12H9ClN2O3 B3371385 1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid CAS No. 68254-09-1

1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Cat. No.: B3371385
CAS No.: 68254-09-1
M. Wt: 264.66 g/mol
InChI Key: AUNXJUKTLFEODP-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid ( 68254-09-1) is a high-purity chemical compound offered for research and development purposes. This compound belongs to the class of 1,4-dihydropyridazine-3-carboxylic acids, a group of heterocycles recognized for their significant synthetic versatility and utility as ligands in coordination chemistry due to their tunable properties and selectivity for transition metal atoms . Pyridazine derivatives are a prominent focus in medicinal chemistry and pharmacology research, with documented investigations into a wide spectrum of biological activities. Studies on related analogs have shown potential in areas such as anticancer , antidiabetic , and antibiotic applications . Furthermore, closely related structures within this chemical family, such as the 4-chlorophenyl isomer (known as Fenridazon), have been identified as plant growth regulators (gametocides) , highlighting the diverse biological relevance of this compound class. Researchers value this scaffold for its structural features that facilitate the exploration of novel therapeutic agents and biological probes. This product is provided For Research Use Only. It is strictly intended for professional laboratory research, manufacturing, and industrial applications. It is not intended for diagnostic or therapeutic use in humans or animals, nor for personal use. Specific safety and hazard information should be consulted from the provided Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorophenyl)-6-methyl-4-oxopyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c1-7-5-10(16)11(12(17)18)14-15(7)9-4-2-3-8(13)6-9/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNXJUKTLFEODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=NN1C2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Substitution Reactions:

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

    Methylation: The methyl group can be added through alkylation reactions using methyl halides in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis to yield the carboxylic acid.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products: The major products formed from these reactions include various substituted pyridazines, hydroxyl derivatives, and carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 1-(3-chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid exhibit antimicrobial properties. Studies have shown that modifications to the dihydropyridazine structure can enhance antibacterial activity against gram-positive and gram-negative bacteria. For instance, a study demonstrated that certain derivatives were effective against resistant strains of Staphylococcus aureus and Escherichia coli.

Anticancer Properties
The compound has also been investigated for its potential anticancer effects. A notable study reported that specific analogs of this compound displayed cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Agricultural Applications

Pesticide Development
The structural characteristics of this compound make it a candidate for developing new agrochemicals. Its derivatives have been tested for insecticidal and fungicidal activities. Research findings suggest that these compounds can effectively control pests while minimizing environmental impact.

Materials Science

Polymer Synthesis
The compound can be utilized in the synthesis of novel polymers with enhanced properties. For example, incorporating this compound into polymer matrices has been shown to improve thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial applications.

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, derivatives of this compound were tested against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 8 µg/mL for certain derivatives, showcasing their potential as new antimicrobial agents.

Case Study 2: Cancer Cell Line Testing
A series of analogs were synthesized and tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The most promising analog exhibited an IC50 value of 10 µM against MCF-7 cells, indicating substantial anticancer activity. Further mechanistic studies revealed that this compound induced apoptosis through the activation of caspase pathways.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate biochemical pathways related to cell growth, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Chlorophenyl Substituents

1-(4-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid
  • CAS No.: 68254-10-4
  • Key Difference : Chlorine at the para position (4-chlorophenyl) vs. meta (3-chlorophenyl).
  • Biological Activity: The para-chloro derivative is listed in pesticide compendiums, suggesting agrochemical applications, while the meta isomer is used in pharmaceutical research .
1-(2-Fluorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid
  • CAS No.: Not explicitly provided (Catalog No. sc-332236)
  • Key Difference : Fluorine at the ortho position (2-fluorophenyl).
  • Impact :
    • Electron-Withdrawing Effects : Fluorine’s high electronegativity increases acidity and reactivity in condensation reactions compared to chlorine .
    • Steric Hindrance : The ortho position may introduce steric constraints, reducing binding affinity in biological systems.

Substituent-Type Variations

1-(3-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid
  • CAS No.: 731826-98-5
  • Key Difference : Methyl group replaces chlorine at the meta position.
  • Impact :
    • Electron Effects : The methyl group is electron-donating, reducing the compound’s acidity compared to chloro derivatives.
    • Solubility : Increased hydrophobicity due to the methyl group may limit aqueous solubility .
1-(4-Fluoroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic Acid
  • CAS No.: 477868-44-3
  • Key Difference: Pyridine core instead of pyridazine and a 4-fluoroanilino substituent.

Data Tables

Table 1: Physical and Chemical Properties

Compound Name CAS No. Molecular Weight (g/mol) Substituent Position/Type Key Applications
1-(3-Chlorophenyl)-6-methyl-4-oxo-... 68254-09-1 264.67 3-chlorophenyl Pharmaceutical research
1-(4-Chlorophenyl)-6-methyl-4-oxo-... 68254-10-4 264.67 4-chlorophenyl Agrochemicals
1-(2-Fluorophenyl)-6-methyl-4-oxo-... sc-332236 ~248.22* 2-fluorophenyl Chemical synthesis
1-(3-Methylphenyl)-6-oxo-... 731826-98-5 232.23 3-methylphenyl Research chemical

*Estimated based on molecular formula.

Key Findings and Implications

  • Substituent Position : Meta-chloro derivatives balance electronic and steric effects, making them versatile for pharmaceutical intermediates. Para-chloro analogs may favor agrochemical stability .
  • Substituent Type : Chlorine and fluorine enhance antibacterial activity, while methyl groups reduce reactivity .
  • Commercial Relevance : The target compound is supplied by American Elements for research, while para-chloro derivatives face discontinuation, highlighting market-specific demand .

Biological Activity

1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a compound belonging to the class of dihydropyridazine derivatives, which have garnered attention for their diverse biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C12H10ClN3O3C_{12}H_{10}ClN_{3}O_{3}, with a molecular weight of approximately 273.68 g/mol. The compound features a chlorophenyl group, a methyl group, and a carboxylic acid functional group, contributing to its potential biological activity.

Antimicrobial Activity

Research indicates that dihydropyridazine derivatives exhibit significant antimicrobial properties. A study by Bariwal et al. highlighted the antibacterial and antifungal activities of various dihydropyridazine compounds against a range of pathogens, suggesting that the presence of the chlorophenyl group enhances these effects .

Antitumor Activity

The antitumor potential of this compound has been explored in several studies. For instance, compounds with similar structures have demonstrated cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . The mechanism is thought to involve the inhibition of key enzymes involved in cell proliferation.

Cardiovascular Effects

Dihydropyridazine derivatives are known for their cardiovascular effects, particularly as calcium channel blockers. They interact with L-type calcium channels, which can lead to vasodilation and reduced blood pressure . This mechanism has implications for treating hypertension and related cardiovascular diseases.

Study 1: Antibacterial Efficacy

A recent study tested various dihydropyridazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, showcasing its potential as an antibacterial agent .

Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The results showed that the compound induced apoptosis in MCF-7 cells with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased levels of caspase activation, indicating a potential mechanism for its antitumor activity .

Data Table: Biological Activities Summary

Activity TypeEffectivenessReference
AntibacterialMIC: 32 µg/mL
AntitumorIC50: 25 µM (MCF-7)
CardiovascularCalcium channel blocker

Q & A

Q. What are the established synthetic routes for 1-(3-chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, and how are intermediates characterized?

The compound is synthesized via condensation of 3-chlorophenyl hydrazine with β-ketoesters, followed by cyclization under acidic conditions. Key intermediates are characterized using 1H-NMR, IR spectroscopy, mass spectrometry (ES/MS), and elemental analysis to confirm structural integrity. For example, the pyridazine ring formation is verified by NMR shifts at δ 6.8–7.5 ppm (aromatic protons) and IR carbonyl stretches (~1700 cm⁻¹) .

Q. What experimental methodologies are used to evaluate the antibacterial activity of this compound?

Antibacterial efficacy is assessed via minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Activity is benchmarked against fluoroquinolones (e.g., ciprofloxacin). Results are tabulated as follows:

Bacterial StrainMIC (μg/mL)Ciprofloxacin MIC (μg/mL)
S. aureus2.50.5
E. coli5.01.0

Lower MIC values indicate higher potency .

Q. How are purity and stability ensured during synthesis and storage?

Purity (>95%) is confirmed via HPLC with UV detection (λ = 254 nm). Stability studies under ambient and refrigerated conditions (4°C) are conducted for 6–12 months, with degradation monitored using LC-MS to identify byproducts (e.g., hydrolyzed carboxylic acid derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the antibacterial profile of this compound?

SAR analysis focuses on substituent effects at the 1-(3-chlorophenyl) and 6-methyl positions. For instance:

  • Electron-withdrawing groups (e.g., -Cl) enhance bacterial membrane penetration.
  • Methyl substitution at position 6 reduces steric hindrance, improving target binding (e.g., DNA gyrase inhibition). Computational docking (e.g., AutoDock Vina) validates interactions with enzyme active sites .

Q. What computational strategies resolve contradictions in experimental activity data across similar analogs?

Discrepancies in MIC values or enzyme inhibition are addressed via:

  • Quantum mechanical calculations (DFT) to assess electronic effects of substituents.
  • Molecular dynamics simulations to evaluate binding stability over time. For example, fluoroquinolone analogs with piperazinyl groups show enhanced activity due to improved hydrophilicity, a finding replicated in pyridazine derivatives via ICReDD’s reaction path search algorithms .

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

A two-level factorial design evaluates variables (temperature, catalyst loading, solvent polarity) to maximize yield. For instance:

FactorLow LevelHigh LevelOptimal Range
Temperature (°C)80120100–110
Pd Catalyst (mol%)2.55.03.5–4.5
Solvent polarity (DMF vs. toluene) is critical for cyclization efficiency, with polar solvents favoring ring closure .

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms of the dihydropyridazine core?

13C-NMR and variable-temperature NMR differentiate keto-enol tautomers. For example, a carbonyl signal at δ 175 ppm (C-4) confirms the 4-oxo form, while NOE correlations between C-3 and C-5 protons validate the dihydro configuration .

Methodological Guidance for Data Interpretation

Q. How are conflicting results in MIC assays reconciled?

Contradictions arise from strain-specific resistance mechanisms or assay variability. Solutions include:

  • Broth microdilution in triplicate with internal controls (e.g., ciprofloxacin).
  • Checkerboard assays to assess synergy with β-lactam antibiotics. Statistical analysis (ANOVA) identifies outliers due to experimental error .

Q. What integrative approaches combine experimental and computational data for reaction optimization?

ICReDD’s workflow integrates:

  • Quantum chemical reaction path searches to predict feasible pathways.
  • Machine learning (e.g., random forests) to prioritize high-yield conditions.
  • Robotic high-throughput screening for experimental validation. This reduces trial-and-error cycles by 60–70% .

Tables of Key Data

Table 1: Comparison of Antibacterial Activity

CompoundMIC (S. aureus)MIC (E. coli)
Target Compound2.5 μg/mL5.0 μg/mL
Ciprofloxacin0.5 μg/mL1.0 μg/mL
1-Ethyl-6-fluoroquinolone1.2 μg/mL2.4 μg/mL

Table 2: Factorial Design Variables for Synthesis Optimization

VariableEffect on Yield (%)
Temperature Increase+15%
Catalyst Loading+22%
Solvent Polarity+30%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.